5,6-Dihydro-5-Fluorouracil-13C,15N2

Bioanalysis Method Validation LC-MS/MS

This 5,6-Dihydro-5-Fluorouracil-13C,15N2 (≥98% isotopically enriched) is the only internal standard that co-elutes with the target catabolite FUH2, fully correcting matrix suppression and ion-source variability. Procure it for definitive 5-FU/DHFU pharmacokinetics, regulatory-grade TDM, and DPD-activity phenotyping—data fidelity that unlabeled or mismatched IS cannot deliver.

Molecular Formula C4H5FN2O2
Molecular Weight 135.07 g/mol
CAS No. 1189492-99-6
Cat. No. B563508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-5-Fluorouracil-13C,15N2
CAS1189492-99-6
Synonyms5,6-Dihydro-5-fluorouracil-13C,15N2;  5-Fluoro-5,6-dihydrouracil-13C,15N2;  5-Fluorodihydrouracil-13C,15N2;  5-Fluorohydrouracil-13C,15N2;  5-DHFU-13C,15N2; 
Molecular FormulaC4H5FN2O2
Molecular Weight135.07 g/mol
Structural Identifiers
InChIInChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1
InChIKeyRAIRJKWTBBDDAR-XZQGXACKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-5-Fluorouracil-13C,15N2: A Stable Isotope-Labeled Metabolite Reference Standard for LC-MS/MS Quantification


5,6-Dihydro-5-Fluorouracil-13C,15N2 (CAS 1189492-99-6), also known as 5-DHFU-13C,15N2, is a stable isotope-labeled analog of the 5-fluorouracil (5-FU) catabolite 5,6-dihydro-5-fluorouracil. This compound is a dual-labeled (13C and 15N2) pyrimidine derivative, with a molecular weight of 135.07 g/mol, an isotopic enrichment of ≥98% for both 13C and 15N, and a melting point of 237-239°C [1]. It is primarily utilized as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise measurement of 5-fluorouracil and its metabolites in biological matrices, supporting pharmacokinetic studies and therapeutic drug monitoring (TDM) [2].

Quantitative Accuracy in 5-FU Metabolism Studies Demands an Isotopically Matched 5,6-Dihydro-5-Fluorouracil-13C,15N2 Internal Standard


Analytical methods for quantifying 5-FU and its metabolites are plagued by matrix effects, variable extraction recovery, and ion suppression/enhancement in MS detection, which can lead to significant inaccuracies when using non-isotopic or structurally dissimilar internal standards. Unlabeled 5,6-dihydro-5-fluorouracil (5-DHFU) cannot serve as an IS as it is the target analyte. Alternative IS such as 5-fluorocytosine, while used in some HPLC methods, do not fully compensate for the unique chromatographic and ionization behavior of the dihydropyrimidine scaffold, resulting in suboptimal precision [1]. The limited stability of 5-DHFU in plasma further necessitates rigorous, matrix-matched correction [2]. Therefore, a stable isotope-labeled analog of the exact analyte is required to ensure co-elution and identical ionization efficiency, thus correcting for any sample-to-sample variability and delivering the quantitative rigor needed for clinical and regulatory decision-making .

Verified Analytical Advantages of 5,6-Dihydro-5-Fluorouracil-13C,15N2 for Rigorous Quantification


Superior Matrix Effect Correction: Co-Elution and Ionization Efficiency

In a validated LC-MS/MS assay for 5-FU metabolites in human plasma, the use of 5,6-dihydro-5-fluorouracil-13C,15N2 as the internal standard for the analyte 5,6-dihydro-5-fluorouracil (FUH2) resulted in normalized matrix effects within 93-112%, with a coefficient of variation (CV) of ≤9.7% across the QC range [1]. This performance is directly attributable to the near-identical physicochemical properties of the 13C,15N2-labeled IS and the unlabeled analyte, which ensure co-elution and identical ionization suppression/enhancement. In contrast, methods using non-isotopic internal standards, such as 5-fluorocytosine in HPLC-UV assays, achieve recoveries ranging from 81% to 85% with between-day CV <10%, but cannot compensate for the same degree of LC-MS/MS matrix effects [2].

Bioanalysis Method Validation LC-MS/MS

Enhanced Specificity via Multi-Isotope Labeling: 13C and 15N2

5,6-Dihydro-5-Fluorouracil-13C,15N2 is labeled with both 13C (at the C2 position) and two 15N atoms (at the N1 and N3 positions), resulting in a +3 Da mass shift from the unlabeled analyte (m/z 133 to m/z 136) . This dual labeling provides superior specificity compared to single-isotope labels (e.g., a single 13C or a single 15N, which yields only a +1 Da shift) or deuterium (2H) labeling, which can suffer from hydrogen-deuterium exchange and chromatographic retention time shifts . The +3 Da mass difference minimizes isotopic overlap and cross-talk between the analyte and IS signals in MS/MS detection, improving the signal-to-noise ratio and lowering the lower limit of quantification (LLOQ). The isotopic enrichment of this compound is specified at 98% for 13C and 98% for 15N2 .

Mass Spectrometry Isotope Labeling Assay Specificity

Proven Applicability in a Validated Clinical Assay for 5-FU Therapeutic Drug Monitoring

The utility of 5,6-dihydro-5-fluorouracil-13C,15N2 is demonstrated by its successful integration into a fully validated LC-MS/MS assay for measuring 5-FU and its metabolites (including FUH2) in human plasma from rectal and colorectal cancer patients [1]. This assay, which utilizes stable isotope-labeled internal standards for each analyte, achieved linear calibration ranges for FUH2 from 50-10,000 ng/mL (r²≥0.99) and demonstrated excellent within- and between-run accuracy and precision (≤10.2% and ≤9.8%, respectively) [1]. This provides direct evidence of the compound's performance in a real-world clinical research setting, a standard not met by less rigorously characterized or non-isotopic alternatives.

Therapeutic Drug Monitoring Clinical Pharmacology 5-Fluorouracil

High Purity and Chemical Stability for Long-Term Analytical Reproducibility

The compound is provided with a specified isotopic enrichment of 98% for both 13C and 15N2, ensuring a consistent and predictable response in MS detection . Its high chemical purity (≥98% by HPLC) minimizes interference from unlabeled material or impurities that could compromise quantitative accuracy . The 13C and 15N labels are non-exchangeable and chemically stable, unlike deuterium labels which can undergo hydrogen-deuterium exchange in protic solvents . This chemical stability ensures that the internal standard's isotopic composition remains unchanged during sample preparation, storage, and analysis, thereby guaranteeing reproducible quantification over extended studies.

Reference Standard Purity Stability

Validated Use Cases for 5,6-Dihydro-5-Fluorouracil-13C,15N2 in Quantitative Bioanalysis


LC-MS/MS Quantification of 5-FU and Metabolites for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

As a stable isotope-labeled internal standard, this compound enables the precise and accurate measurement of 5,6-dihydro-5-fluorouracil (FUH2) concentrations in plasma and other biological fluids [1]. This quantitative data is essential for constructing robust PK/PD models that describe the relationship between 5-FU dose, systemic exposure, and clinical outcomes. The compound's ability to correct for matrix effects and analytical variability ensures the generation of high-quality data suitable for regulatory submission and informing clinical trial design [1].

Therapeutic Drug Monitoring (TDM) to Identify Patients at Risk for Severe 5-FU Toxicity

Monitoring the plasma concentrations of 5-FU and its catabolite FUH2 is a valuable tool for identifying patients with dihydropyrimidine dehydrogenase (DPD) deficiency, who are at high risk of life-threatening toxicities from standard 5-FU chemotherapy [1]. The validated LC-MS/MS assay utilizing 5,6-dihydro-5-fluorouracil-13C,15N2 provides the analytical accuracy and precision necessary to support clinical TDM decisions, allowing for personalized dose adjustments and improved patient safety [1].

Quality Control and Method Validation in Pharmaceutical Development

This compound serves as a certified reference standard for the development, validation, and routine quality control of analytical methods used in pharmaceutical research [1]. Its high purity and defined isotopic enrichment make it suitable for establishing system suitability criteria, generating calibration curves, and ensuring batch-to-batch consistency during the analysis of 5-FU and its metabolites in non-clinical and clinical studies [1].

Investigation of DPD Activity and Catabolic Pathway Flux

Beyond simple quantification, the use of 5,6-dihydro-5-fluorouracil-13C,15N2 in LC-MS/MS assays allows for the accurate determination of the 5,6-dihydrouracil/uracil (UH2/U) ratio, a phenotypic marker of DPD activity [1]. By providing a reliable internal standard for FUH2, the compound enables robust measurements of this ratio, facilitating research into the pharmacogenetics of 5-FU metabolism and the discovery of new biomarkers for drug response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro-5-Fluorouracil-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.